molecular formula C13H13ClN2O3 B14204961 4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide CAS No. 826991-47-3

4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide

Cat. No.: B14204961
CAS No.: 826991-47-3
M. Wt: 280.70 g/mol
InChI Key: SPYWSVGFWYFSPS-UHFFFAOYSA-N
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Description

4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide is an organic compound with a complex structure that includes a furan ring, a chloro substituent, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorofuran-2-carboxylic acid with N-phenylhydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-[(2-hydroxyethyl)amino]-3(2H)-pyridazinone
  • 4-Chloro-2-methylphenoxyacetate

Uniqueness

4-Chloro-5-[(2-hydroxyethyl)amino]-N-phenylfuran-2-carboxamide is unique due to its specific structural features, such as the furan ring and the chloro substituent. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

CAS No.

826991-47-3

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

4-chloro-5-(2-hydroxyethylamino)-N-phenylfuran-2-carboxamide

InChI

InChI=1S/C13H13ClN2O3/c14-10-8-11(19-13(10)15-6-7-17)12(18)16-9-4-2-1-3-5-9/h1-5,8,15,17H,6-7H2,(H,16,18)

InChI Key

SPYWSVGFWYFSPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(O2)NCCO)Cl

Origin of Product

United States

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